1-(2-(2-fluorophenoxy)acetyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-fluorophenoxy)acetyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).
Applications De Recherche Scientifique
Metabolism and Disposition in Humans
Research on related compounds has focused on their metabolism and disposition in humans, providing essential insights into how these substances are processed by the body. For example, studies on γ-aminobutyric acid type A receptor partial agonists have elucidated the metabolic pathways, showing that compounds are predominantly metabolized via oxidative deamination and to a lesser extent by aliphatic hydroxylation and carbamate formation. This research is crucial for understanding the pharmacokinetics and safety profile of new chemical entities (Shaffer et al., 2008).
Drug Efficacy and Safety
Another area of research is evaluating drug efficacy and safety, where compounds are tested for their therapeutic potential and adverse effects. This can include phase I studies on epigenetic modulation with specific agents in patients with advanced cancers, aiming to determine safe dosage levels and observe any clinical benefits or toxicities (Braiteh et al., 2008).
Diagnostic and Therapeutic Applications
Compounds may also be developed for diagnostic and therapeutic applications, such as radioligands for imaging specific receptors in the brain or other organs. The biodistribution and radiation dosimetry studies of radiolabeled compounds are essential for ensuring their safe use in humans and determining their effectiveness in diagnosing diseases (Bottlaender et al., 2003).
Combination Therapies
Research often explores the combined use of compounds for enhanced therapeutic effects, such as combining hypomethylating agents with histone deacetylase inhibitors for treating cancers. These studies can lead to the development of new treatment protocols that offer improved outcomes for patients with specific diseases (Soriano et al., 2007).
Propriétés
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-27-18-8-4-2-6-15(18)10-11-23-21(26)16-12-24(13-16)20(25)14-28-19-9-5-3-7-17(19)22/h2-9,16H,10-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSNKQSLAAHBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-fluorophenoxy)acetyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.